1,1-Difluoro-3-isocyanatocyclobutane

Purity Analysis Quality Control Procurement Specification

1,1-Difluoro-3-isocyanatocyclobutane (CAS 1773511-62-8) is a fluorinated cyclobutane derivative bearing both a reactive isocyanate group and a gem-difluorocyclobutane core. The gem-difluorocyclobutane scaffold is recognized as a valuable bioisostere in medicinal chemistry, capable of modulating physicochemical properties such as metabolic stability and lipophilicity.

Molecular Formula C5H5F2NO
Molecular Weight 133.098
CAS No. 1773511-62-8
Cat. No. B2702241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoro-3-isocyanatocyclobutane
CAS1773511-62-8
Molecular FormulaC5H5F2NO
Molecular Weight133.098
Structural Identifiers
SMILESC1C(CC1(F)F)N=C=O
InChIInChI=1S/C5H5F2NO/c6-5(7)1-4(2-5)8-3-9/h4H,1-2H2
InChIKeyKNGUWKBLWSRYCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Difluoro-3-isocyanatocyclobutane (CAS 1773511-62-8): A gem-Difluorocyclobutane Isocyanate Building Block for Medicinal Chemistry


1,1-Difluoro-3-isocyanatocyclobutane (CAS 1773511-62-8) is a fluorinated cyclobutane derivative bearing both a reactive isocyanate group and a gem-difluorocyclobutane core . The gem-difluorocyclobutane scaffold is recognized as a valuable bioisostere in medicinal chemistry, capable of modulating physicochemical properties such as metabolic stability and lipophilicity [1]. The isocyanate functionality provides a versatile electrophilic handle for conjugation with nucleophiles (amines, alcohols, thiols) to form ureas, carbamates, and other linkages, making this compound a key intermediate for constructing fluorinated drug candidates .

Why 1,1-Difluoro-3-isocyanatocyclobutane (CAS 1773511-62-8) Cannot Be Replaced by Generic Cyclobutane Isocyanates


Generic substitution of 1,1-difluoro-3-isocyanatocyclobutane with non-fluorinated cyclobutyl isocyanates or alternative fluorinated building blocks is not scientifically sound. The gem-difluorocyclobutane motif imparts a unique combination of conformational constraint and electronic modulation that alters metabolic stability and lipophilicity compared to non-fluorinated analogs [1]. Specifically, the gem-difluoro group acts as a polar yet lipophilic bioisostere, enabling fine-tuning of pKa and target engagement . Furthermore, the isocyanate group on this specific scaffold provides a distinct reactivity profile for creating urea and carbamate linkages that is not replicated by the corresponding isocyanide (CAS 1355328-31-2) or other cyclobutane derivatives lacking the gem-difluoro substitution . Direct procurement of this specific building block ensures the intended physicochemical and biological outcomes in drug discovery programs.

Quantitative Differentiation of 1,1-Difluoro-3-isocyanatocyclobutane (CAS 1773511-62-8) Against Comparator Compounds


Commercial Purity and Batch Consistency: 1,1-Difluoro-3-isocyanatocyclobutane vs. Non-Fluorinated Cyclobutyl Isocyanate

Commercially available 1,1-difluoro-3-isocyanatocyclobutane is offered at a high purity specification of ≥95% by GC/MS, ensuring batch-to-batch consistency for reliable downstream reactions. In contrast, the non-fluorinated analog isocyanatocyclobutane is typically available at a lower purity of 98% by unspecified method . While both purities are high, the defined GC/MS method for the target compound provides a verifiable and stringent quality benchmark essential for sensitive medicinal chemistry applications . The higher molecular weight of the fluorinated compound (133.10 g/mol) compared to its non-fluorinated counterpart (81.12 g/mol for cyclobutyl isocyanide) also reflects the significant structural modification that impacts its physicochemical properties .

Purity Analysis Quality Control Procurement Specification

Metabolic Stability Advantage of gem-Difluorocyclobutane Scaffold vs. Non-Fluorinated Cyclobutanes

The gem-difluorocyclobutane core of 1,1-difluoro-3-isocyanatocyclobutane is known to enhance metabolic stability compared to non-fluorinated cyclobutane analogs. Studies on related gem-difluorocycloalkyl building blocks demonstrate that the introduction of fluorine atoms reduces susceptibility to metabolic oxidation [1]. Specifically, the gem-difluorocyclobutane motif has been shown to exhibit improved metabolic stability in human liver microsome assays compared to the non-fluorinated cyclobutyl counterpart, with a measured increase in parent compound remaining after incubation . While direct data for this specific isocyanate is not yet published, the class-level inference from closely related gem-difluorocyclobutanes strongly supports this differentiation [2].

Metabolic Stability Drug Metabolism Pharmacokinetics

Reactivity Differentiation: Isocyanate vs. Isocyanide Functional Group in Fluorinated Cyclobutanes

The target compound 1,1-difluoro-3-isocyanatocyclobutane (CAS 1773511-62-8) contains an isocyanate group, which reacts with amines to form ureas, a common motif in drug design. In contrast, the closely related compound 1,1-difluoro-3-isocyanocyclobutane (CAS 1355328-31-2) contains an isocyanide group, which participates in fundamentally different reactions such as Ugi-type multicomponent reactions and [2+2] cycloadditions . This functional group distinction leads to entirely different downstream chemical space and biological outcomes. The isocyanate variant is specifically suited for creating urea and carbamate linkages that are prevalent in enzyme inhibitors, whereas the isocyanide is a versatile handle for generating diverse heterocyclic scaffolds . The infrared spectrum confirms the isocyanate functionality with a strong, sharp N=C=O stretch at approximately 2270 cm⁻¹, providing a clear analytical fingerprint .

Isocyanate Chemistry Bioisostere Medicinal Chemistry

Physicochemical Property Modulation: LogP Difference Between Fluorinated and Non-Fluorinated Cyclobutyl Isocyanates

The presence of the gem-difluoro group in 1,1-difluoro-3-isocyanatocyclobutane significantly alters its lipophilicity compared to non-fluorinated cyclobutyl isocyanates. While experimental LogP data for this specific isocyanate is not available, the isocyanide analog 1,1-difluoro-3-isocyanocyclobutane (CAS 1355328-31-2) has a calculated LogP of 0.93410 [1]. This value is distinct from the LogP of non-fluorinated cyclobutyl isocyanide (predicted ~0.5-0.8), indicating a measurable increase in lipophilicity due to fluorine substitution. Such modulation of LogP is a key driver for selecting fluorinated building blocks in medicinal chemistry to optimize drug-like properties .

Lipophilicity LogP Drug Design

Optimal Application Scenarios for 1,1-Difluoro-3-isocyanatocyclobutane (CAS 1773511-62-8) Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Fluorinated Urea-Containing Drug Candidates

The isocyanate group of 1,1-difluoro-3-isocyanatocyclobutane readily reacts with primary and secondary amines to form ureas, a privileged scaffold in kinase inhibitors and other enzyme targets. The gem-difluorocyclobutane core provides enhanced metabolic stability and a unique three-dimensional shape that can improve target selectivity and pharmacokinetics . Researchers seeking to replace metabolically labile motifs or explore novel chemical space should prioritize this building block over non-fluorinated or isocyanide analogs.

Chemical Biology: Bioisosteric Replacement of gem-Dimethyl or Carbonyl Groups

The gem-difluorocyclobutane moiety acts as a bioisostere for gem-dimethyl and carbonyl functionalities, offering a polar yet lipophilic replacement that can fine-tune pKa and mitigate off-target effects . When conjugated via the isocyanate handle to amine-containing biomolecules or ligands, this building block enables the exploration of structure-activity relationships with improved metabolic profiles. This application is particularly valuable in programs targeting CNS or metabolic diseases where metabolic stability is paramount.

Process Chemistry: Synthesis of Fluorinated Building Blocks for Scale-Up

The commercial availability of 1,1-difluoro-3-isocyanatocyclobutane with high purity (≥95% by GC/MS) makes it a reliable starting point for process chemistry campaigns . Its defined quality specification and inert atmosphere storage requirements ensure batch-to-batch reproducibility. For CROs and CDMOs, procuring this specific intermediate reduces variability in multi-step syntheses of complex APIs containing the gem-difluorocyclobutane scaffold, as highlighted in recent synthetic methodology advances [1].

Academic Research: Exploration of Novel Fluorinated Chemical Space

For academic groups investigating new reactions or building block libraries, 1,1-difluoro-3-isocyanatocyclobutane offers a versatile entry point. Its reactive isocyanate group can be easily transformed into a wide array of functional groups (ureas, carbamates, amides) while retaining the valuable gem-difluorocyclobutane core . This enables the rapid generation of diverse compound collections for biological screening, leveraging the known advantages of fluorine incorporation in drug discovery.

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